N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide
Description
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core and an adamantane moiety
Properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c26-21(22-9-14-6-15(10-22)8-16(7-14)11-22)23-20-18-12-29(27,28)13-19(18)24-25(20)17-4-2-1-3-5-17/h1-5,14-16H,6-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKMLSAPWWSALQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C5CS(=O)(=O)CC5=NN4C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction but often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.
Scientific Research Applications
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide
- N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide
- N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide
Uniqueness
What sets N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide apart from similar compounds is its unique adamantane moiety, which imparts distinct physicochemical properties. This structural feature may enhance its stability, bioavailability, and interaction with biological targets, making it a promising candidate for further research and development.
Biological Activity
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide is a complex organic compound belonging to the thienopyrazole class. Its unique structure and functional groups suggest potential biological activities that warrant investigation. This article provides a detailed examination of the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core with an adamantane moiety and a carboxamide group. Its molecular formula is C₁₈H₁₈N₂O₃S, with a molecular weight of approximately 366.4 g/mol. The presence of multiple functional groups contributes to its diverse chemical reactivity and potential biological interactions.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 366.4 g/mol |
| Log P (Octanol-Water) | 0.9 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 5 |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro assays have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies show that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways such as FOXM1 inhibition. This suggests that it may serve as a potential lead compound for the development of new anticancer therapies.
Anti-inflammatory Effects
Preliminary studies indicate that this compound possesses anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and reduce inflammation in various cellular models.
Study on Antimicrobial Activity
A recent study investigated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
Study on Anticancer Mechanisms
In another study focusing on cancer cell lines (e.g., MCF7 and HeLa), this compound demonstrated significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12 |
| HeLa | 10 |
These findings suggest that the compound could be a candidate for further development in cancer therapeutics.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : It can trigger programmed cell death pathways in cancer cells.
- Modulation of Immune Responses : The anti-inflammatory effects suggest potential modulation of immune system activities.
Q & A
Q. What are the recommended synthetic routes and characterization methods for this compound?
The synthesis typically involves multi-step reactions under controlled conditions (e.g., inert atmosphere, temperature modulation) to prevent degradation. Key steps include:
- Thienopyrazole core formation : Cyclocondensation of thiophene derivatives with hydrazines.
- Adamantane coupling : Amidation or nucleophilic substitution to attach the adamantane-carboxamide group.
- Oxidation : Introduction of sulfone groups using oxidizing agents like m-chloroperbenzoic acid . Characterization :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for structural confirmation (e.g., distinguishing thienopyrazole protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and purity .
| Synthesis Step | Key Conditions | Analytical Validation |
|---|---|---|
| Core formation | Hydrazine, ethanol reflux, 12 h | TLC (Rf = 0.5 in ethyl acetate) |
| Adamantane coupling | DCC/DMAP, DMF, 24 h | ¹H NMR (adamantane H at δ 1.5–2.1) |
| Oxidation | m-CPBA, CH₂Cl₂, 0°C → RT | IR (S=O stretch at 1150 cm⁻¹) |
Q. How is the molecular structure elucidated, particularly for crystallographic ambiguity?
X-ray crystallography using SHELX software is the gold standard. For non-crystalline samples:
- 2D NMR (COSY, HSQC) resolves overlapping signals in the thienopyrazole-adamantane junction .
- DFT calculations : Compare experimental (e.g., IR, UV-Vis) and computed spectra to validate bond angles/planarity .
Q. What preliminary biological screening assays are applicable?
- Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .
- DNA interaction : Gel electrophoresis to assess cleavage (e.g., plasmid DNA relaxation) .
Advanced Research Questions
Q. How can reaction yields and selectivity be optimized in large-scale synthesis?
- Design of Experiments (DoE) : Screen variables (temperature, solvent polarity, catalyst loading) using response surface methodology .
- Catalyst selection : Palladium acetate (0.5 mol%) in xylene improves cross-coupling efficiency by 30% vs. traditional methods .
- Continuous flow reactors : Reduce side products (e.g., over-oxidation) via precise residence time control .
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
- Orthogonal assays : Confirm binding via SPR (surface plasmon resonance) if computational docking suggests strong affinity but in vitro activity is weak .
- Metabolite profiling : LC-MS to identify degradation products that may interfere with assays .
- Solubility correction : Use co-solvents (e.g., DMSO/PBS mixtures) to address false negatives from poor aqueous solubility .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Functional group substitution : Replace the phenyl group with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-OCH₃) groups to modulate electronic effects on bioactivity .
- Adamantane bioisosteres : Compare with bicyclo[2.2.2]octane derivatives to assess rigidity and lipophilicity impacts .
- Proteomics : SILAC (stable isotope labeling) to identify protein targets in cancer cells post-treatment .
Q. What advanced techniques validate conformational dynamics in solution?
- NOESY NMR : Detect spatial proximity between adamantane and thienopyrazole protons to confirm folded vs. extended conformers .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water vs. DMSO) on stability over 100-ns trajectories .
Q. How to investigate the mechanism of action for observed anticancer activity?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR2) or proteasomes using fluorogenic substrates .
- ROS detection : DCFH-DA assay to quantify reactive oxygen species (ROS) induction in treated cells .
- Apoptosis markers : Western blot for caspase-3/9 cleavage and Bcl-2/Bax ratios .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
